molecular formula C19H18Cl3N3O2 B4831168 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2,2-trichloroacetamide

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2,2-trichloroacetamide

Cat. No.: B4831168
M. Wt: 426.7 g/mol
InChI Key: MCGFBDJSJQAZHY-UHFFFAOYSA-N
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Description

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2,2-trichloroacetamide is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry. It features a molecular structure comprising a trichloroacetamide group linked to a phenyl-piperazinyl-benzoyl scaffold. This structure is analogous to other N-benzoylpiperazinyl phenylacetamide compounds that have been identified as potent inhibitors of osteoclastogenesis, the process of bone-resorbing osteoclast cell formation . Researchers are investigating its potential application in studying pathological bone resorption conditions, such as osteoporosis. In vitro studies on highly similar compounds demonstrate a mechanism of action that involves the suppression of the RANKL-induced signaling pathway, which is critical for osteoclast differentiation and activity . These related analogs have been shown to alter the expression of osteoclast-specific marker genes (such as NFATc1, TRAF6, and cathepsin K), block the formation of mature osteoclasts, and inhibit bone resorption activity and F-actin ring formation . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl3N3O2/c20-19(21,22)18(27)23-15-8-4-5-9-16(15)24-10-12-25(13-11-24)17(26)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGFBDJSJQAZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes: The synthetic routes for GNF-Pf-4568 are not widely documented in the public domain. it is likely that it is synthesized using advanced techniques, possibly involving Trench MOSFET technology.

Industrial Production Methods: GNF-Pf-4568 is likely produced industrially through a combination of chemical synthesis and semiconductor manufacturing processes. The exact details remain proprietary, but it is essential to optimize its electrical properties and reliability for practical applications.

Chemical Reactions Analysis

Reaction Types: While specific reactions for GNF-Pf-4568 are not explicitly available, we can infer that it undergoes typical chemical transformations, including:

    Oxidation: Potentially during the synthesis or functionalization steps.

    Reduction: To modify its electronic properties.

    Substitution: For functional group modifications.

Common Reagents and Conditions: The reagents and conditions used in these reactions would depend on the specific steps involved in its synthesis. standard organic chemistry reagents and catalysts likely play a role.

Major Products: The major products formed during GNF-Pf-4568 synthesis would include the compound itself (GNF-Pf-4568) and any intermediates generated during the reaction sequence.

Scientific Research Applications

GNF-Pf-4568 finds applications across various fields:

    Chemistry: As a model compound for studying semiconductor behavior.

    Biology: In biosensors, lab-on-a-chip devices, and bioelectronics.

    Medicine: For drug delivery systems or diagnostic tools.

    Industry: In power electronics, motor control, and energy conversion.

Mechanism of Action

The precise mechanism by which GNF-Pf-4568 exerts its effects depends on its specific application. as a MOSFET, it likely modulates current flow by controlling the conductivity of a semiconductor channel via gate voltage. Molecular targets and pathways would be related to its electronic behavior.

Biological Activity

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2,2-trichloroacetamide, also referred to as PPOAC-Bz, has garnered attention in recent research for its biological activities, particularly its effects on bone metabolism. This compound is a derivative of piperazine and exhibits significant potential as a therapeutic agent against osteolytic disorders.

Chemical Structure and Properties

PPOAC-Bz is characterized by the following structural formula:

  • Chemical Name : this compound
  • CAS Number : Not specified in the current literature
  • Molecular Formula : C18H17Cl3N2O

The compound features a piperazine ring that is substituted with a benzoyl group and a trichloroacetamide moiety, contributing to its biological activity.

Recent studies have elucidated the mechanism by which PPOAC-Bz exerts its biological effects. It primarily acts as an inhibitor of osteoclastogenesis, which is the process by which osteoclasts (bone-resorbing cells) are formed. Key findings include:

  • Inhibition of Osteoclast Formation : PPOAC-Bz significantly reduces the formation of mature osteoclasts by altering the expression of osteoclast-specific marker genes. This inhibition occurs at the early stages of RANKL-mediated osteoclastogenesis .
  • Suppression of Bone Resorption : The compound suppresses F-actin belt formation in osteoclasts, leading to decreased bone resorption activity in vitro .

In Vivo Studies

In vivo experiments conducted on OVX (ovariectomized) mice models demonstrated that PPOAC-Bz effectively prevents bone loss. The treatment regimen involved administering PPOAC-Bz intraperitoneally at a dosage of 20 mg/kg every other day for five weeks. Results indicated:

  • Prevention of OVX-Induced Bone Loss : Mice treated with PPOAC-Bz showed significant preservation of bone mass compared to control groups .
  • Biochemical Analysis : Serum analysis post-treatment revealed alterations consistent with reduced bone resorption.

Case Studies and Research Findings

A comprehensive study involving 30 healthy female C57BL/6 mice provided insights into the biological activity of PPOAC-Bz:

Treatment GroupDosageDurationKey Findings
ControlN/A5 weeksNo significant change in bone mass
PPOAC-Bz20 mg/kg5 weeksSignificant preservation of bone mass; reduced osteoclast formation

This study underscores the potential application of PPOAC-Bz as a candidate for treating osteoporosis and other osteolytic disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Trichloroacetamide Core Modifications

Substituent Effects on Bond Parameters

Studies on N-(substituted phenyl)-2,2,2-trichloroacetamides reveal that substituents on the phenyl ring and side chain significantly alter bond lengths and angles. For example:

  • C(S)–C(O) Bond Length : In N-(phenyl)-2,2,2-trichloroacetamide (PTCA), the C(S)–C(O) bond length is 1.514 Å, whereas meta-substitution (e.g., 3-methyl or 3-chloro groups) shortens this bond to 1.498–1.502 Å, indicating increased electron withdrawal .
  • N–H···O Hydrogen Bonding : Meta-substituted derivatives like N-(3-chlorophenyl)-2,2,2-trichloroacetamide (3CPTCA) exhibit stronger hydrogen bonding compared to para-substituted analogs due to altered crystal packing .

Table 1: Structural Parameters of Selected Trichloroacetamides

Compound C(S)–C(O) Bond Length (Å) N–H···O Distance (Å) Reference
PTCA (N-phenyl derivative) 1.514 2.876
3CPTCA (3-chloro substitution) 1.498 2.812
3MPTCA (3-methyl substitution) 1.502 2.845
N-(2,4,6-trichlorophenyl) analog 1.507 2.901
Spectroscopic Properties
  • ³⁵Cl NQR Frequencies : Substituents on the phenyl ring affect ³⁵Cl NQR signals. For instance, N-(4-methylphenyl)-2,2,2-trichloroacetamide exhibits six distinct ³⁵Cl resonances due to crystallographic inequivalence, while N-(4-bromophenyl) analogs show only one resonance .
  • IR Spectra: The carbonyl stretching frequency (νC=O) ranges from 1680–1700 cm⁻¹, with electron-withdrawing substituents (e.g., NO₂) increasing νC=O by ~15 cm⁻¹ .

Piperazinyl-Acetamide Derivatives

Piperazine-containing analogs share structural similarities with the target compound but differ in substitution patterns:

  • N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazinyl)acetamide (CAS 297150-41-5): This compound features a trifluoromethyl group and a chloro substituent on the phenyl ring, enhancing lipophilicity. Its molecular weight (397.82 g/mol) is lower than the target compound due to the absence of a benzoyl group .
  • N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazinyl]acetamide : The sulfonyl group introduces strong electron-withdrawing effects, altering solubility and metabolic stability compared to benzoyl-substituted derivatives .

Table 2: Key Properties of Piperazinyl-Acetamide Analogs

Compound (CAS/Reference) Molecular Weight (g/mol) Notable Substituents Key Functional Impact
Target Compound (Hypothetical) ~500 (estimated) 4-Benzoylpiperazine Enhanced π-π stacking potential
297150-41-5 397.82 4-Phenylpiperazine, CF₃, Cl High lipophilicity
647031-46-7 521.89 2-Pyridinylpiperazine, S-benzyl Improved metal-binding capacity
701926-99-0 443.50 4-Tosylpiperazine, F Increased metabolic resistance

Q & A

Q. Key Analytical Validation :

  • TLC monitors reaction progress.
  • NMR (1H/13C) and HRMS confirm structural integrity and purity .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1Piperazine, DMF, 80°C65–75>90%
2Trichloroacetyl chloride, TEA, 0°C50–60>85%

Advanced: How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states to identify energy-efficient pathways .
  • Solvent Optimization : COSMO-RS simulations evaluate solvent effects on reaction kinetics .
  • Machine Learning : Training models on existing reaction datasets (e.g., PubChem) can predict optimal catalysts and temperatures .

Q. Example Workflow :

Simulate reaction pathways using Gaussian or ORCA.

Validate predictions with small-scale experiments.

Refine computational models iteratively with experimental data .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • 1H/13C NMR : Assigns proton/carbon environments (e.g., benzoyl vs. piperazinyl signals) .
    • FT-IR : Identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amine N-H bends .
  • Purity Assessment :
    • HPLC : Uses C18 columns with acetonitrile/water gradients (≥95% purity threshold) .
    • Elemental Analysis : Validates molecular formula (e.g., C, H, N content) .

Advanced: How can researchers resolve spectral ambiguities in structural elucidation?

Methodological Answer:

  • 2D NMR Techniques :
    • HSQC/HMBC clarifies through-bond correlations (e.g., linking piperazinyl protons to adjacent carbons) .
    • NOESY identifies spatial proximity of aromatic and piperazinyl groups .
  • Isotopic Labeling : 13C-labeled intermediates clarify ambiguous carbon environments .

Basic: What methodologies are used to evaluate the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50 against target enzymes (e.g., kinases) using fluorescence-based assays .
    • Cell Viability : MTT assays assess cytotoxicity in cancer/normal cell lines .
  • Dose-Response Curves : Generate EC50 values using nonlinear regression (e.g., GraphPad Prism) .

Advanced: How can contradictory biological activity data across studies be addressed?

Methodological Answer:

  • Orthogonal Assays : Validate results using independent methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Standardized Protocols : Adopt CLSI guidelines for assay reproducibility .
  • Meta-Analysis : Use tools like RevMan to statistically reconcile discrepancies across datasets .

Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Structural Modifications :
    • Vary substituents on the benzoyl or trichloroacetamide groups.
    • Introduce electron-withdrawing groups (e.g., -CF3) to enhance binding .
  • Computational SAR :
    • Molecular Docking : AutoDock Vina predicts binding modes to target proteins .
    • QSAR Models : Train on datasets linking structural descriptors (e.g., logP, polar surface area) to activity .

Q. Table 2: Example SAR Findings

ModificationActivity ChangeProposed Mechanism
4-Fluoro substitution↑ 2-fold potencyEnhanced hydrophobic interactions
Piperazinyl N-methylation↓ ActivityDisrupted hydrogen bonding

Advanced: How to integrate computational and experimental data for reaction optimization?

Methodological Answer:

  • Feedback Loops :
    • Use experimental yields/purity to calibrate computational models .
    • Predict new catalysts/solvents via generative AI (e.g., ChemBERTa) .
  • High-Throughput Screening : Combine robotic synthesis with real-time DFT calculations to prioritize conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2,2-trichloroacetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2,2-trichloroacetamide

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